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Compound of Interest

Compound Name: N-Methyl-o-phenylenediamine

Cat. No.: B1293956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-
Methyl-o-phenylenediamine (CAS No: 4760-34-3, Molecular Formula: C₇H₁₀N₂), a crucial

intermediate in pharmaceutical synthesis and various chemical industries. This document

outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,

supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The structural characterization of N-Methyl-o-phenylenediamine is fundamentally reliant on a

combination of spectroscopic techniques. The following sections and tables summarize the

essential data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data (Expected Chemical Shifts)
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic (C₆H₄) 6.8 – 7.2 Multiplet 4H

Amine (NH & NH₂) 3.5 – 4.5 Broad Singlet 3H

Methyl (N-CH₃) 2.8 – 3.2 Singlet 3H

Note: Expected values are based on standard chemical shift ranges for aromatic amines.

Actual values can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Expected Chemical Shifts)

Carbon Atom Expected Chemical Shift (δ, ppm)

C-NHCH₃ 140 – 150

C-NH₂ 135 – 145

C-H (Aromatic) 115 – 125

C-H (Aromatic) 115 – 125

C-H (Aromatic) 110 – 120

C-H (Aromatic) 110 – 120

N-CH₃ 30 – 35

Note: Expected values are based on typical shifts for ortho-substituted benzene rings with

amine functionalities. Spectra for this compound are available from suppliers like Sigma-

Aldrich.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule through

their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment Functional Group

3450 - 3300
N-H stretching (asymmetric &

symmetric)
Primary & Secondary Amine

3100 - 3000 C-H stretching Aromatic

2950 - 2850 C-H stretching Methyl

1620 - 1580 N-H bending Amine

1520 - 1470 C=C stretching Aromatic Ring

1340 - 1250 C-N stretching Aromatic Amine

Note: Characteristic absorption frequencies are based on data for similar aromatic amine

compounds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its identity.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z Interpretation Relative Abundance

122 [M]⁺ (Molecular Ion) High

107 [M - CH₃]⁺ High

80 Fragmentation Product Medium

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
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Sample Preparation: Approximately 10-20 mg of N-Methyl-o-phenylenediamine is

dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5

mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard

(δ 0.0 ppm).

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32 scans, averaged to improve signal-to-noise.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy Protocol
Sample Preparation: As N-Methyl-o-phenylenediamine is a liquid at room temperature, the

neat liquid film method is employed. A single drop of the sample is placed between two
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polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then

gently pressed together to form a thin, uniform film.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.

Data Acquisition:

Mode: Transmittance.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added.

Background: A background spectrum of the clean salt plates is recorded and automatically

subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

Sample Preparation: A dilute solution of N-Methyl-o-phenylenediamine is prepared by

dissolving ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl

acetate.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron

Ionization (EI) source.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
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Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to

280 °C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-400.

Scan Speed: ~2 scans/second.

Data Processing: The total ion chromatogram (TIC) is analyzed to determine the retention

time of the compound. The mass spectrum corresponding to the GC peak is extracted, and

the fragmentation pattern is analyzed and compared with library data (e.g., NIST database)

for confirmation.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

chemical compound like N-Methyl-o-phenylenediamine.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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